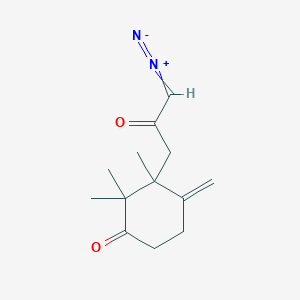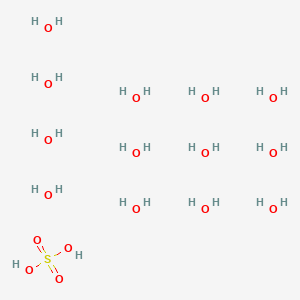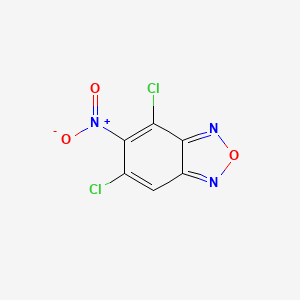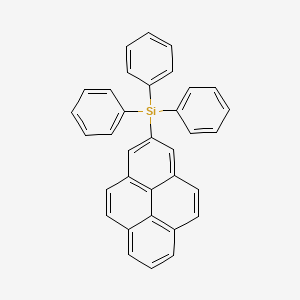![molecular formula C24H34S3Sn B14249851 Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane CAS No. 214044-46-9](/img/structure/B14249851.png)
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane is an organotin compound with the molecular formula C24H34S3Sn. This compound is characterized by the presence of three thiophene rings and a tributylstannyl group. It is primarily used in organic synthesis, particularly in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane typically involves the reaction of 5-bromo-2,2’:5’,2’'-terthiophene with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane undergoes several types of chemical reactions, including:
Substitution Reactions: It participates in Stille coupling reactions, where the tributylstannyl group is replaced by various electrophiles.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Stille Coupling: The major products are biaryl compounds, which are crucial intermediates in pharmaceuticals and organic electronics.
Oxidation: Sulfoxides and sulfones are formed.
Reduction: Dihydrothiophenes are produced.
Scientific Research Applications
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane primarily involves its role as a reagent in Stille coupling reactions. The palladium catalyst facilitates the transmetalation step, where the tributylstannyl group is transferred to the palladium complex. This is followed by reductive elimination, forming the desired carbon-carbon bond . The thiophene rings provide stability and enhance the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane: Similar structure but with a hexyl group instead of an additional thiophene ring.
Tributyl-[5-(thiophen-2-yl)thiophen-2-yl]stannane: Lacks the third thiophene ring, making it less conjugated.
Uniqueness
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane is unique due to its extended conjugation provided by the three thiophene rings. This extended conjugation enhances its electronic properties, making it highly valuable in the synthesis of organic semiconductors and conductive polymers .
Properties
CAS No. |
214044-46-9 |
|---|---|
Molecular Formula |
C24H34S3Sn |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H7S3.3C4H9.Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI Key |
RECBDLDLCQVTQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


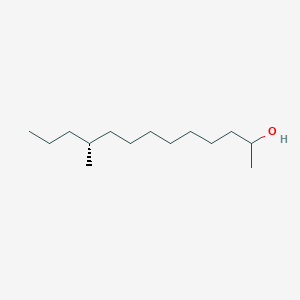
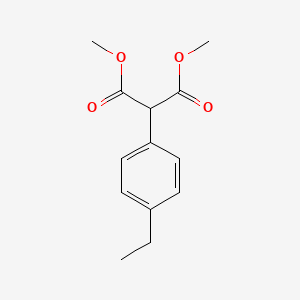
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
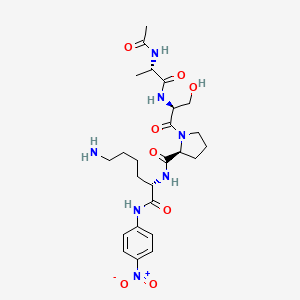
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
